molecular formula C19H10Br2O5 B389624 9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione

9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione

Katalognummer: B389624
Molekulargewicht: 478.1g/mol
InChI-Schlüssel: VQLCEOCONHFICM-SDQBBNPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furochromene core, which is a fused ring system combining furan and chromene, and is substituted with bromine and hydroxyl groups, enhancing its reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione typically involves multi-step organic reactionsThe final step involves the formation of the benzylidene moiety via a condensation reaction with an appropriate aldehyde .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution of bromine atoms can result in various substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and bromine substituents play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-dibromo-2-hydroxybenzylidene derivatives: These compounds share similar structural features and reactivity patterns.

    Furochromene derivatives:

Uniqueness

9-[(Z)-1-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-2H-furo[2,3-h]chromene-2,8-dione stands out due to its specific substitution pattern, which imparts unique reactivity and potential biological activity. The combination of bromine and hydroxyl groups enhances its versatility in chemical reactions and its potential as a lead compound in drug discovery .

Eigenschaften

Molekularformel

C19H10Br2O5

Molekulargewicht

478.1g/mol

IUPAC-Name

(9Z)-9-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methylfuro[2,3-h]chromene-2,8-dione

InChI

InChI=1S/C19H10Br2O5/c1-8-4-15(22)26-18-11(8)2-3-14-16(18)12(19(24)25-14)6-9-5-10(20)7-13(21)17(9)23/h2-7,23H,1H3/b12-6-

InChI-Schlüssel

VQLCEOCONHFICM-SDQBBNPISA-N

SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=CC4=C(C(=CC(=C4)Br)Br)O)C(=O)O3

Isomerische SMILES

CC1=CC(=O)OC2=C1C=CC3=C2/C(=C/C4=C(C(=CC(=C4)Br)Br)O)/C(=O)O3

Kanonische SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=CC4=C(C(=CC(=C4)Br)Br)O)C(=O)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.